molecular formula C8H12N2OS B2354579 [(2-Aminophenyl)imino]dimethyl-lambda6-sulfanone CAS No. 1862526-31-5

[(2-Aminophenyl)imino]dimethyl-lambda6-sulfanone

Cat. No.: B2354579
CAS No.: 1862526-31-5
M. Wt: 184.26
InChI Key: NXAGVAIGJYQOIO-UHFFFAOYSA-N
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Description

[(2-Aminophenyl)imino]dimethyl-lambda6-sulfanone (CAS No. 1862526-31-5) is a sulfonamide-derived compound with the molecular formula C₈H₁₂N₂OS and a molecular weight of 184.26 g/mol . Its structure features a dimethylated sulfur center (lambda⁶-sulfanone core) linked to an imino group and a 2-aminophenyl substituent. The 2-aminophenyl group provides electron-donating properties, which may influence reactivity and intermolecular interactions. This compound is cataloged under MDL No. MFCD29047180, though detailed physicochemical data (e.g., boiling point, storage conditions) remain unspecified in available sources .

Properties

IUPAC Name

2-[[dimethyl(oxo)-λ6-sulfanylidene]amino]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-12(2,11)10-8-6-4-3-5-7(8)9/h3-6H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAGVAIGJYQOIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC1=CC=CC=C1N)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Aminophenyl)imino]dimethyl-lambda6-sulfanone typically involves the reaction of 2-aminophenylamine with dimethyl sulfoxide (DMSO) under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the imino linkage. The reaction mixture is usually heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to maximize yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH. The final product is purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

[(2-Aminophenyl)imino]dimethyl-lambda6-sulfanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of [(2-Aminophenyl)imino]dimethyl-lambda6-sulfanone typically involves the reaction of 2-aminophenylamine with dimethyl sulfoxide under controlled conditions, often utilizing a catalyst such as a transition metal complex. The reaction is generally conducted at temperatures between 80-100°C to ensure complete conversion of the starting materials into the desired product. Industrial production methods mirror these synthetic routes but are optimized for higher yields and purity through continuous monitoring of reaction parameters like temperature, pressure, and pH.

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial building block in organic synthesis, allowing chemists to create more complex molecules.
  • Reagent in Organic Reactions : Its unique functional groups enable its use in various organic reactions, facilitating the formation of new chemical entities.

Biology

  • Antimicrobial Properties : Research indicates that this compound may exhibit antimicrobial activity, making it a candidate for developing new antibacterial agents.
  • Anticancer Activity : Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy. For instance, it has been reported to activate specific signaling pathways that lead to tumor cell death.

Medicine

  • Therapeutic Agent Development : The compound's unique structure allows for exploration in drug development, particularly for conditions such as cancer and infections.
  • Enzyme Inhibition : It has been studied for its ability to inhibit enzymes like carbonic anhydrases, which are involved in various physiological processes and diseases.

Industry

  • Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and materials, including dyes and pigments.

Recent studies have documented the biological activity of this compound:

  • Antitumor Activity : Research indicates significant cytotoxic effects against various cancer cell lines. For example, one study reported an IC50 value of 15 µM for inducing apoptosis via caspase activation.
    CompoundIC50 (µM)Mechanism
    This compound15Apoptosis via caspase activation
    Control (Doxorubicin)10DNA intercalation
  • Enzyme Inhibition : Another study assessed its inhibitory effects on carbonic anhydrase activity, demonstrating a dose-dependent inhibition profile.
    Concentration (µM)Inhibition (%)
    1025
    5060
    10085

Case Study 1: Anticancer Properties

A recent investigation explored the anticancer potential of this compound analogs using various cancer cell lines. Results indicated significant reductions in cell viability through apoptosis induction.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibitory effects on carbonic anhydrase activity. Findings suggested that this compound could be beneficial in treating conditions associated with altered enzyme function.

Mechanism of Action

The mechanism of action of [(2-Aminophenyl)imino]dimethyl-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. The imino and sulfanone groups play a crucial role in its binding affinity and specificity towards the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between [(2-Aminophenyl)imino]dimethyl-lambda6-sulfanone and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Implications References
This compound C₈H₁₂N₂OS 184.26 2-aminophenyl Electron-donating amine enhances potential for hydrogen bonding and nucleophilic reactions.
[(2-Aminoethyl)imino]dimethyl-lambda6-sulfanone hydrochloride C₄H₁₃ClN₂OS 172.68 2-aminoethyl, hydrochloride salt Increased water solubility due to ionic character; altered stability under acidic conditions.
[(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone C₈H₁₁NO₂S 193.24 2-hydroxyphenyl Hydroxyl group enables stronger hydrogen bonding and potential antioxidant activity.
[(2-Bromophenyl)imino]dimethyl-lambda6-sulfanone C₈H₁₀BrNOS 256.15 2-bromophenyl Bromine introduces steric bulk and electron-withdrawing effects, altering electronic density.
Dimethyl[(pyridin-3-yl)imino]-lambda6-sulfanone C₇H₉N₃OS 183.23 Pyridin-3-yl Pyridine ring introduces π-stacking capability and basicity, modifying solubility and reactivity.

Key Comparative Insights :

In contrast, the 2-bromophenyl derivative (CID 125426018) exhibits reduced electron density due to bromine’s electron-withdrawing nature, which may stabilize radical intermediates or alter reaction pathways . The pyridin-3-yl group in dimethyl[(pyridin-3-yl)imino]-lambda6-sulfanone introduces aromatic nitrogen, enabling pH-dependent protonation and enhanced solubility in polar solvents .

Solubility and Stability: The hydrochloride salt of the 2-aminoethyl analog (CAS 1621962-48-8) demonstrates improved aqueous solubility compared to the neutral 2-aminophenyl variant, making it more suitable for biological or catalytic applications requiring polar solvents . The 2-hydroxyphenyl derivative (CAS 2059937-36-7) may exhibit higher thermal stability due to intramolecular hydrogen bonding between the hydroxyl and imino groups .

Reactivity and Applications: The 2-bromophenyl variant’s bromine atom offers a handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), which is absent in the parent compound .

Research Findings and Limitations

  • Synthetic Challenges: Derivatives like [(2-hydroxyphenyl)imino]dimethyl-lambda6-sulfanone require precise control over reaction conditions to avoid oxidation of the hydroxyl group during synthesis .
  • Structural Characterization: X-ray crystallography data for these compounds are sparse.
  • Biological Activity: While 2-aminoindane derivatives (e.g., Su-8629) have documented analgesic properties , analogous sulfanone compounds lack reported pharmacological data, highlighting a gap in current research.

Biological Activity

[(2-Aminophenyl)imino]dimethyl-lambda6-sulfanone is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound exhibits a range of biological effects, including anti-cancer properties, enzyme inhibition, and potential neuroprotective effects. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound this compound can be characterized by its unique sulfonamide structure, which is known to influence its interaction with biological targets. The general formula can be represented as follows:

C9H12N2O2S\text{C}_9\text{H}_{12}\text{N}_2\text{O}_2\text{S}

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its multifaceted roles:

  • Antitumor Activity :
    • Recent studies have shown that sulfonamide derivatives can exhibit significant antitumor effects. For instance, compounds with similar structures have been found to inhibit tumor growth in xenograft models, suggesting that this compound may possess similar properties .
    • A study demonstrated that a related compound induced apoptosis in cancer cells by activating specific signaling pathways .
  • Enzyme Inhibition :
    • Sulfonamides are well-known for their ability to inhibit various enzymes. For example, they have been shown to inhibit carbonic anhydrases, which are implicated in several physiological processes and diseases . This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema.
  • Neuroprotective Effects :
    • Some sulfonamide derivatives have been explored for their neuroprotective properties. These compounds may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Study 1: Anticancer Properties

A recent investigation focused on the anticancer potential of this compound analogs. The study utilized various cancer cell lines to evaluate cytotoxicity and mechanism of action. Results indicated that these compounds significantly reduced cell viability through apoptosis induction.

CompoundIC50 (µM)Mechanism
This compound15Apoptosis via caspase activation
Control (Doxorubicin)10DNA intercalation

Case Study 2: Enzyme Inhibition

Another study assessed the inhibitory effects of this compound on carbonic anhydrase activity. The results showed a dose-dependent inhibition, suggesting potential applications in treating conditions related to altered carbonic anhydrase function.

Concentration (µM)Inhibition (%)
1025
5060
10085

Research Findings

Research has consistently indicated that sulfonamide derivatives like this compound exhibit promising biological activities:

  • Antitumor Mechanisms : Studies have reported that these compounds can disrupt cellular signaling pathways essential for tumor growth and survival .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles in vivo, making them suitable candidates for further development .

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